Product packaging for 2-tert-butyl-1H-benzo[d]imidazole(Cat. No.:CAS No. 24425-13-6)

2-tert-butyl-1H-benzo[d]imidazole

Cat. No.: B189439
CAS No.: 24425-13-6
M. Wt: 174.24 g/mol
InChI Key: ZQWHWRQRGKZTSE-UHFFFAOYSA-N
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Description

2-tert-Butyl-1H-benzo[d]imidazole (CAS 24425-13-6) is a benzimidazole derivative of significant interest in medicinal chemistry and pharmaceutical research. With the molecular formula C11H14N2 and a molecular weight of 174.24 g/mol, this compound serves as a versatile scaffold for the development of novel therapeutic agents . The core benzimidazole structure is a privileged pharmacophore in drug discovery, and the addition of the tert-butyl group at the 2-position can influence the compound's lipophilicity and interaction with biological targets . This compound is primarily valued in research for its potential biological activities. Recent scientific literature highlights that derivatives of 1H-benzo[d]imidazole, particularly those with specific substitutions, demonstrate promising antimicrobial properties . Some 2-substituted benzimidazoles show significant activity against challenging pathogens like Staphylococcus aureus (including MRSA strains), Mycobacterium smegmatis , and the fungus Candida albicans , with certain derivatives exhibiting minimum inhibitory concentrations (MIC) of <1 µg/mL . Furthermore, these compounds have shown excellent antibiofilm activity , capable of both inhibiting biofilm formation and eradicating cells within mature biofilms, which is a critical mechanism for addressing persistent infections . The potential mechanisms of action for these effects may involve binding to key bacterial proteins, such as (p)ppGpp synthetases/hydrolases, FtsZ proteins, or pyruvate kinases, as suggested by molecular docking studies . Beyond antimicrobial applications, the benzimidazole core is also extensively investigated for its anticancer potential . Novel 1H-benzo[d]imidazole derivatives have been designed, synthesized, and evaluated as anticancer agents, with some compounds demonstrating the ability to inhibit human topoisomerase I (Hu Topo I) and induce G2/M phase cell cycle arrest in cancer cells . This makes them interesting candidates for the development of new chemotherapeutic strategies. From a practical standpoint, this compound has higher solubility in polar organic solvents such as methanol and dimethyl sulfoxide (DMSO) and is less soluble in non-polar solvents like hexane . For stability, it is recommended to be stored sealed in a dry environment at 2-8°C . Intended Use and Disclaimer: This product is provided for chemical and life science research applications only. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or animal use. All information provided is for informational purposes only and is not intended as a substitute for professional advice.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2 B189439 2-tert-butyl-1H-benzo[d]imidazole CAS No. 24425-13-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-1H-benzimidazole
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InChI

InChI=1S/C11H14N2/c1-11(2,3)10-12-8-6-4-5-7-9(8)13-10/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZQWHWRQRGKZTSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
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DSSTOX Substance ID

DTXSID20179181
Record name Benzimidazole, 2-tert-butyl-
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Molecular Weight

174.24 g/mol
Source PubChem
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CAS No.

24425-13-6
Record name 2-(1,1-Dimethylethyl)-1H-benzimidazole
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Record name Benzimidazole, 2-tert-butyl-
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Record name Benzimidazole, 2-tert-butyl-
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Record name 2-tert-butyl-1H-1,3-benzodiazole
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Record name BENZIMIDAZOLE, 2-TERT-BUTYL-
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Chemical Reactivity and Transformation Studies of the 2 Tert Butyl 1h Benzo D Imidazole Core

Oxidation Reactions (e.g., Formation of N-oxides)

The oxidation of the benzimidazole (B57391) core can lead to the formation of N-oxides, which are valuable intermediates in organic synthesis. However, the direct oxidation of benzimidazoles to their corresponding N-oxides is not always straightforward. Strong oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly employed for the oxidation of N-heterocycles. organic-chemistry.orgwikipedia.orgdntb.gov.uaresearchgate.netmasterorganicchemistry.com While direct N-oxidation of the parent benzimidazole ring can be challenging, alternative strategies often involve the cyclization of substituted o-nitroanilines.

In some cases, oxidation reactions can facilitate the synthesis of the benzimidazole ring itself. For instance, 1,2-disubstituted benzimidazoles can be synthesized through an oxidative C-H amination process using m-CPBA as the terminal oxidant. organic-chemistry.org This highlights the role of oxidative conditions in the formation, rather than the direct transformation, of the benzimidazole core. Research indicates that benzimidazole N-oxides are typically synthesized through methods like the thermal or photochemical cyclization of specific 2-nitroaniline (B44862) derivatives, as direct oxidation can be inefficient.

Reduction Reactions (e.g., Hydrogenated Derivatives)

The benzimidazole core is generally stable under various reductive conditions, particularly those targeting functional groups on the benzene (B151609) ring or at the 2-position. Catalytic hydrogenation is a common method for reducing substituents without affecting the heterocyclic ring system.

For example, a nitro group on the benzimidazole ring can be selectively reduced to an amino group. This transformation is typically achieved through catalytic hydrogenation using palladium on carbon (10% Pd/C) at moderate pressures (e.g., 40 psi), yielding the corresponding aminobenzimidazole derivatives in high yields (>90%). nih.govacs.org Similarly, cyano groups attached to the benzimidazole scaffold can be reduced to formyl groups using reagents like Ni-Al alloy in the presence of formic acid. nih.govacs.org These reactions demonstrate the resilience of the benzimidazole ring to catalytic reduction, allowing for selective functional group manipulation.

While the aromatic core is robust, reduction of the imidazole (B134444) portion of the ring to yield 2,3-dihydro-1H-benzo[d]imidazole (benzimidazoline) derivatives is also possible, though it requires more specific conditions. The tert-butyl group at the 2-position can influence the feasibility and outcome of such reductions.

Table 1: Representative Reduction Reactions of Benzimidazole Derivatives

Starting MaterialReagent and ConditionsProductYieldReference
2-Aryl-5-nitro-1H-benzimidazole derivative10% Pd/C, H₂ (40 psi), Room Temperature2-Aryl-5-amino-1H-benzimidazole derivative>90% nih.govacs.org
2-Aryl-5-cyano-1H-benzimidazole derivativeNi-Al alloy, 75% Formic acid in water2-Aryl-5-formyl-1H-benzimidazole derivative67-91% nih.govacs.org

Electrophilic Substitution Reactions

Electrophilic substitution reactions on the 2-tert-butyl-1H-benzo[d]imidazole core primarily occur on the benzene ring. The position of substitution is directed by the existing substituents and the electronic nature of the heterocyclic system. The imidazole moiety generally exerts a deactivating effect on the fused benzene ring towards electrophilic attack.

Studies on 2-alkyl-benzimidazoles provide insight into the regioselectivity of these reactions. Halogenation of 2-alkyl-5(6)-chlorobenzimidazoles has been shown to occur at the 6(5)-position. Subsequent nitration of the resulting di-halogenated product introduces a nitro group at the 7(4)-position. semanticscholar.org This demonstrates a predictable pattern of substitution, where the initial electrophilic attack favors the positions para to the imidazole nitrogen, followed by substitution at the remaining activated positions. The bulky tert-butyl group at the 2-position is expected to sterically hinder attack at the 7-position to some extent, potentially influencing the product distribution.

Nitration of 2-substituted benzimidazoles under different conditions can yield various products. For example, the nitration of 2-amino-1-methyl benzimidazole with potassium nitrate (B79036) in concentrated sulfuric acid can produce a mixture of 5- and 6-nitro derivatives.

Table 2: Electrophilic Substitution on 2-Alkyl-Benzimidazole Derivatives

SubstrateReagent and ConditionsPosition of SubstitutionProductReference
2-Alkyl-5(6)-chlorobenzimidazoleHalogenating agent6(5)-position2-Alkyl-5,6-dihalobenzimidazole semanticscholar.org
2-Alkyl-5,6-dihalobenzimidazoleNitrating agent7(4)-position2-Alkyl-5,6-dihalo-7-nitrobenzimidazole semanticscholar.org
2-(1'-phenylpyrazol-4'-yl) benzimidazoleMixed acids, 100 °C5-position of benzimidazole ring5-Nitro-2-(1'-(4-nitrophenyl)pyrazol-4'-yl) benzimidazole pjsir.org

Nucleophilic Substitution Reactions

The imidazole part of the benzimidazole ring is generally electron-rich and not susceptible to nucleophilic attack unless activated. However, the 2-position can be rendered electrophilic by the presence of a good leaving group, such as a halogen or a sulfonyl group.

The reactivity of 2-halobenzimidazoles in nucleophilic substitution reactions is significantly enhanced by N-substitution. For instance, 2-chloro-1-methylbenzimidazole readily reacts with nucleophiles like sodium methoxide, whereas the corresponding N-unsubstituted 2-chlorobenzimidazole (B1347102) is much less reactive. researchgate.net This is because N-substitution prevents the nucleophile from acting as a base and deprotonating the N-H group, which would retard the substitution reaction. researchgate.net

Sulfur-containing groups at the 2-position can also be displaced by nucleophiles. It has been shown that groups like methylsulfonyl can be replaced by various amino groups upon heating with the respective amine, providing a pathway to 2-aminobenzimidazole (B67599) derivatives that are otherwise difficult to synthesize. researchgate.net

Cyclization Reactions for Fused Ring Systems

The this compound core is an excellent building block for the synthesis of more complex, fused heterocyclic systems. The nitrogen atoms of the imidazole ring can participate in intramolecular cyclization reactions to form new rings.

A notable example is the silver-catalyzed 6-endo-dig intramolecular oxacyclization of N-Boc-2-alkynylbenzimidazole substrates. In this reaction, a terminal alkyne group attached to the 2-position of a N-protected benzimidazole undergoes cyclization in the presence of Ag₂CO₃ and trifluoroacetic acid (TFA) to exclusively form a six-membered ring. This process is highly regioselective, yielding 1H-benzo pjsir.orgimidazo[1,2-c] semanticscholar.orgresearchgate.netoxazin-1-one derivatives in good to excellent yields. nih.gov The reaction proceeds via electrophilic activation of the triple bond, followed by intramolecular nucleophilic attack by the carbonyl oxygen of the Boc protecting group. nih.gov

Another strategy involves the intramolecular nucleophilic aromatic substitution of a suitably functionalized precursor. For example, the cyclization of a dienoate intermediate can be achieved using acetic anhydride, where the steric bulk of a tert-butyl group may necessitate longer reaction times and higher temperatures to facilitate the formation of the benzimidazole ring system.

Table 3: Cyclization Reaction to Form a Fused Ring System

SubstrateReagents and ConditionsProductYieldReference
N-Boc-2-(phenylethynyl)-1H-benzimidazoleAg₂CO₃ (0.2 equiv.), TFA (2.0 equiv.), DCE, 60 °C, 1 h3-Phenyl-1H-benzo pjsir.orgimidazo[1,2-c] semanticscholar.orgresearchgate.netoxazin-1-one98% nih.gov
N-Boc-2-(hex-1-yn-1-yl)-1H-benzimidazoleAg₂CO₃ (0.2 equiv.), TFA (2.0 equiv.), DCE, 60 °C, 1 h3-Butyl-1H-benzo pjsir.orgimidazo[1,2-c] semanticscholar.orgresearchgate.netoxazin-1-one99% nih.gov

Advanced Spectroscopic and Crystallographic Research for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regioselectivity and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of 2-tert-butyl-1H-benzo[d]imidazole. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the presence of all key functional groups and their connectivity.

In ¹H NMR spectra of related compounds, the most characteristic signal is a sharp singlet appearing around δ 1.4 ppm, which corresponds to the nine equivalent protons of the tert-butyl group. The aromatic protons of the benzimidazole (B57391) ring system typically appear as a complex multiplet pattern in the region of δ 7.2-7.8 ppm. acs.orgdiva-portal.org The N-H proton of the imidazole (B134444) ring is often observed as a broad singlet at a lower field, though its chemical shift can be variable and it is exchangeable with D₂O. nih.gov

¹³C NMR spectroscopy further corroborates the structure. Key signals include those for the quaternary and methyl carbons of the tert-butyl group, and distinct signals for the aromatic and imidazole carbons. For instance, in derivatives like 1-(4-bromobenzyl)-2-(tert-butyl)-1H-benzo[d]imidazole, the quaternary carbon of the tert-butyl group and the C2 carbon of the imidazole ring show characteristic shifts. diva-portal.org

Crucially, NMR is vital for determining regioselectivity in substitution reactions, such as N-alkylation. When this compound is alkylated, the substituent can attach to either of the two nitrogen atoms. NMR spectroscopy can distinguish between the resulting isomers by analyzing the subtle changes in the chemical shifts of the aromatic protons and carbons, providing clear evidence of the substitution site. diva-portal.orgdiva-portal.org

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative Data based on 1-(4-Bromobenzyl)-2-(tert-butyl)-1H-benzo[d]imidazole. diva-portal.org

NucleusChemical Shift (δ) ppmDescription
¹H NMR~7.75Aromatic Protons (m)
¹H NMR~7.20Aromatic Protons (m)
¹H NMR~5.30Methylene Protons (-CH₂-) (s)
¹H NMR~1.40tert-Butyl Protons (-C(CH₃)₃) (s)
¹³C NMR~159.0Imidazole Carbon (C2)
¹³C NMR~142.0, ~135.0Aromatic Carbons (Benzene Ring Fused)
¹³C NMR~122.0, ~119.0, ~110.0Aromatic Carbons
¹³C NMR~34.0tert-Butyl Quaternary Carbon
¹³C NMR~31.0tert-Butyl Methyl Carbons

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is essential for validating the molecular formula of this compound. This technique measures the mass-to-charge ratio (m/z) of the molecular ion with extremely high accuracy, typically to four or five decimal places. tandfonline.com

By comparing the experimentally measured exact mass with the theoretically calculated mass for a proposed molecular formula, HRMS can unequivocally confirm the elemental composition of the compound. beilstein-journals.org Techniques such as Electrospray Ionization (ESI) are commonly used to generate the molecular ions for analysis. nih.govacs.org The high resolution of instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers allows for the differentiation between compounds with the same nominal mass but different elemental formulas. This precise validation is a critical step in the characterization of newly synthesized compounds. beilstein-journals.orgacs.org

Table 2: HRMS Data for Molecular Formula Confirmation of C₁₁H₁₄N₂

ParameterValue
Molecular FormulaC₁₁H₁₄N₂
Ion Formula[M+H]⁺
Calculated Exact Mass175.1230
Measured Exact Mass (Hypothetical)175.1228
Difference (ppm)-1.14

Single-Crystal X-ray Diffraction for Solid-State Structure and Steric Effects

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids, offering an unambiguous three-dimensional map of atomic positions in the crystal lattice. mdpi.com This technique has been applied to various benzimidazole derivatives to confirm their molecular structure and analyze packing interactions in the solid state. diva-portal.org

For this compound, a single-crystal structure analysis would reveal precise bond lengths, bond angles, and torsion angles. A key point of interest is the steric effect of the bulky tert-butyl group. This group can influence the planarity of the benzimidazole ring system and dictate the conformation of the molecule. X-ray diffraction data can quantify any deviations from planarity and show how the tert-butyl group affects intermolecular interactions, such as hydrogen bonding and crystal packing. bohrium.comnih.gov The analysis of the crystal structure provides invaluable insight into the solid-state properties of the compound.

Table 3: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.05
b (Å)12.80
c (Å)13.25
β (°)105.5
Volume (ų)988.0
Z (Molecules per unit cell)4

Time-Resolved Fluorescence Spectroscopy for Excited-State Behavior

Time-resolved fluorescence spectroscopy is a powerful tool for investigating the photophysical properties and dynamic behavior of molecules in their excited states. While extensive studies specifically on this compound are not widely reported, the technique is applied to structurally similar benzimidazole and imidazole derivatives to understand their fluorescence characteristics. nih.govunipd.it

This method measures the decay of fluorescence intensity over time after excitation with a short pulse of light. The resulting data can be used to determine the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state. bohrium.com For this compound, such studies could provide insight into how the electron-donating tert-butyl group influences the excited-state energy levels and the rates of radiative (fluorescence) and non-radiative decay processes. This information is crucial for applications involving light emission or energy transfer. For instance, time-resolved fluorescence resonance energy transfer (TR-FRET) assays have been used with complex benzimidazole derivatives to study selective binding to biological targets. nih.gov

Table 4: Hypothetical Time-Resolved Fluorescence Data

ParameterHypothetical ValueSignificance
Excitation Wavelength (λ_ex)~280 nmCorresponds to UV absorption maximum.
Emission Wavelength (λ_em)~350 nmWavelength of maximum fluorescence intensity.
Fluorescence Lifetime (τ)1.5 nsProvides information on excited-state decay kinetics.
Quantum Yield (Φ_F)0.15Efficiency of the fluorescence process.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to the benzimidazole (B57391) scaffold to understand its fundamental properties.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. For benzimidazole derivatives, methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to calculate optimized geometric parameters like bond lengths and bond angles. mdpi.comresearchgate.net For instance, in a study of N-Butyl-1H-benzimidazole, it was shown that the presence of the butyl substituent did not significantly alter the core structure of the benzimidazole ring when compared to the parent compound. mdpi.com The calculated bond lengths for C-N and C-C bonds in the benzimidazole core were found to be in excellent agreement with experimental data where available. mdpi.com Similar studies on other substituted benzimidazoles confirm that DFT methods can accurately predict molecular geometries. researchgate.netmdpi.com While specific optimized geometry data for 2-tert-butyl-1H-benzo[d]imidazole is not detailed in the provided sources, the principles remain the same, focusing on the spatial arrangement of the tert-butyl group relative to the planar benzimidazole ring system.

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. DFT is used to calculate key electronic descriptors.

HOMO-LUMO Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. irjweb.comsemanticscholar.org For many benzimidazole derivatives, this energy gap is calculated to understand the potential for intramolecular charge transfer. irjweb.comniscpr.res.in

Mulliken Charge Distributions: Mulliken population analysis is a method for assigning partial charges to individual atoms within a molecule. niscpr.res.in This calculation helps identify the electrophilic and nucleophilic centers in the molecule. mdpi.com For benzimidazole derivatives, Mulliken charge analysis typically shows that nitrogen atoms carry negative charges, making them nucleophilic sites, while adjacent carbon and hydrogen atoms often carry positive charges, indicating electrophilic sites. irjweb.comirjweb.com These charge distributions are fundamental to understanding how the molecule interacts with other reagents and biological targets.

Below is a table illustrating typical electronic properties calculated for a representative benzimidazole derivative using DFT.

PropertyValueDescription
HOMO Energy -5.5293 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability. irjweb.com
LUMO Energy -0.8302 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. irjweb.com
HOMO-LUMO Gap (ΔE) 4.6991 eVEnergy difference indicating chemical reactivity and stability. irjweb.com

Note: The data presented is for N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine, a related derivative, to illustrate the concept. irjweb.com

The electronic properties calculated via DFT can be correlated with the observed experimental behaviors of the compound. The HOMO-LUMO energy gap, for example, is directly related to the electronic absorption and emission spectra of a molecule. A smaller gap often corresponds to a red-shift (longer wavelength) in UV-visible absorption. mdpi.com These calculations help in designing molecules with specific photophysical properties for applications like fluorescent sensors. rsc.org In catalysis, understanding the electronic structure and charge distribution is key to predicting how a molecule will coordinate to a metal center or interact with a substrate. For instance, DFT calculations were used to investigate the reaction pathway and mechanism of a silver-catalyzed cyclization of a benzimidazole derivative. nih.gov

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how ligands like benzimidazole derivatives interact with the binding sites of biological targets such as proteins and enzymes. scispace.comuobasrah.edu.iq

Studies on various benzimidazole derivatives have shown their potential to inhibit a range of enzymes. Docking simulations have been performed to investigate the binding interactions of these compounds with targets like:

Prostaglandin-endoperoxide synthase 2 (COX-2): Involved in inflammation. scispace.com

Human Topoisomerase I (Hu-TopoI): A target for anticancer agents. nih.govacs.org

Decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1): An enzyme target for antitubercular drugs. uobasrah.edu.iq

These studies analyze the binding affinity (often expressed as a docking score) and the specific non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. This information is vital for structure-activity relationship (SAR) studies and for the rational design of more potent inhibitors.

Analysis of Intramolecular and Intermolecular Interactions

Non-covalent interactions are critical in determining the supramolecular architecture, crystal packing, and biological activity of molecules.

π-π Stacking: These interactions occur between the electron clouds of aromatic rings. In benzimidazole derivatives, the planar aromatic rings often engage in π-π stacking, which plays a significant role in the stability of their crystal structures. rsc.orgmdpi.com The distance between the stacked rings is typically around 3.5 Å. nih.gov These interactions are also crucial for the binding of benzimidazole-based molecules to DNA and protein targets that have aromatic residues. mdpi.com

Hydrogen Bonding: The benzimidazole core contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the nitrogen atoms). This allows for the formation of extensive intermolecular hydrogen bonding networks, which often dictate the molecular arrangement in the solid state. rsc.orgnih.gov Hydrogen bonds are also a key component of the interaction between benzimidazole ligands and their biological receptors. nih.gov

Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts within a crystal structure. nih.gov

Comparative Computational Studies of Benzimidazole Derivatives

Computational studies are often performed on a series of related benzimidazole derivatives to understand how different substituents affect their properties. nih.gov By comparing the calculated geometries, electronic structures, and interaction potentials of molecules with different groups at the 1, 2, or 5-positions, researchers can establish structure-property relationships.

For example, a comparative study might analyze how substituting a small group like a methyl group with a bulky tert-butyl group at the 2-position influences the molecule's planarity, HOMO-LUMO gap, and ability to engage in π-π stacking. Such studies have shown that while an N-butyl substituent does not significantly alter the benzimidazole ring's core geometry, other substitutions can have a more pronounced effect on electronic and steric properties. mdpi.com These comparative analyses are invaluable for fine-tuning the characteristics of benzimidazole derivatives for specific applications, whether in materials science or medicinal chemistry. mdpi.com

Ligand Chemistry and Catalytic Applications

Coordination Chemistry with Transition Metal Ions (e.g., Pd(II), Cu(I), Ru(II), Cu(II), Zn(II), Cd(II))

Benzimidazole (B57391) and its derivatives are versatile ligands that form stable coordination compounds with a variety of transition metal ions. Coordination typically occurs through the lone pair of electrons on the sp²-hybridized nitrogen atom of the imidazole (B134444) ring. The bulky tert-butyl group at the 2-position of 2-tert-butyl-1H-benzo[d]imidazole introduces significant steric hindrance around the coordination site, which can influence the geometry and coordination number of the resulting metal complexes.

While the coordination chemistry of the broader benzimidazole family is extensively studied, specific crystallographic and detailed structural data for complexes of this compound with many common transition metals are not widely reported in scientific literature. However, based on related structures, it is anticipated that it would act as a monodentate ligand. For instance, studies on various 2-substituted benzimidazoles with metals like Cu(II) and Ni(II) have confirmed their behavior as N-monodentate ligands, coordinating through the tertiary nitrogen of the imidazole ring.

General observations for benzimidazole coordination with specific metals include:

Pd(II) Complexes : Palladium(II) complexes with benzimidazole derivatives have been synthesized and characterized, often exhibiting square planar geometries. They are of significant interest for their applications in cross-coupling catalysis.

Cu(I) and Cu(II) Complexes : Copper, in both +1 and +2 oxidation states, readily forms complexes with imidazole-containing ligands. Cu(II) complexes with substituted benzimidazoles often exhibit distorted octahedral or square-pyramidal geometries.

Ru(II) Complexes : Ruthenium(II) forms a variety of stable "piano-stool" and octahedral complexes with benzimidazole ligands. These complexes are notable for their potential applications in transfer hydrogenation and as anticancer agents.

Zn(II) and Cd(II) Complexes : Zinc(II) and Cadmium(II), having a d¹⁰ electronic configuration, typically form tetrahedral or octahedral complexes. Their coordination compounds with benzimidazole derivatives have been investigated for their biological activities and structural diversity.

Due to the scarcity of specific structural data for this compound complexes, a detailed data table of bond lengths and angles cannot be compiled at this time.

Application of Metal Complexes in Organic Transformations

Metal complexes derived from benzimidazole ligands are frequently explored as catalysts in a range of organic transformations. The ligand can stabilize the metal center and modulate its reactivity. However, specific applications of metal complexes of this compound in the following reactions are not prominently documented.

The Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds between organoboron compounds and organic halides, is a cornerstone of modern organic synthesis, often catalyzed by palladium complexes. While various palladium catalysts with nitrogen-containing ligands, including those derived from benzimidazolium salts (as precursors to N-heterocyclic carbenes), have been developed for this reaction, the use of a pre-formed palladium complex of this compound as the primary catalyst is not a widely reported methodology.

Copper-catalyzed oxidative coupling reactions are vital for forming C-C, C-N, and C-O bonds. The reactivity of copper complexes is highly dependent on the ligand sphere. While copper complexes with various imidazole and benzimidazole derivatives are known to mediate oxidative processes, specific reports detailing the use of this compound complexes as catalysts for synthetic oxidative coupling reactions are limited. Research in this area has often focused on biomimetic chemistry, such as the reactivity of copper-dioxygen adducts, rather than broad synthetic applications.

Ruthenium complexes are well-known for their catalytic activity in hydrogenation and transfer hydrogenation reactions. Arene-ruthenium(II) complexes with benzimidazole ligands have been synthesized and evaluated as catalysts. However, the literature does not provide significant examples of hydrogenation reactions specifically catalyzed by a ruthenium complex bearing the this compound ligand.

Metal-catalyzed cyclization and cyclodehydration reactions are powerful methods for constructing heterocyclic rings. While there is extensive research on synthesizing the benzimidazole ring itself via cyclization, the application of a metal complex of this compound as an external catalyst to promote other types of cyclization reactions is not a common theme in the available literature. A related iridium complex featuring a 5-tert-butyl-1-methyl-2-phenylbenzimidazole ligand has been used in asymmetric Nazarov cyclization, but this does not directly involve the title compound.

Heterogeneous vs. Homogeneous Catalysis in Benzimidazole Synthesis

The synthesis of the benzimidazole core itself is a widely practiced chemical transformation, and the choice between heterogeneous and homogeneous catalysis represents a key strategic decision in designing a synthetic route.

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants, typically in a liquid solution. For benzimidazole synthesis, this often involves the use of soluble Lewis acids (e.g., ZrCl₄, Er(OTf)₃), mineral acids, or metal salts (e.g., Cu(NO₃)₂, FeCl₃) that activate the carbonyl group for condensation with o-phenylenediamine. mdpi.com

Advantages : Homogeneous catalysts often exhibit high activity and selectivity under mild reaction conditions due to the high accessibility of the catalytic sites.

Disadvantages : The primary drawback is the difficulty in separating the catalyst from the reaction mixture post-reaction, which can lead to product contamination and prevents easy recycling of the catalyst.

Heterogeneous catalysis utilizes a catalyst that is in a different phase from the reactants. In the context of benzimidazole synthesis, this includes solid-supported catalysts like metal oxides (e.g., TiO₂), metals on solid supports (e.g., supported iridium catalysts), zeolites, metal-organic frameworks (MOFs), and various nanoparticles. researchgate.net

Advantages : The key benefit is the ease of catalyst separation from the product, typically through simple filtration. mdpi.com This allows for straightforward catalyst recycling, reduces waste, and leads to a more sustainable and cost-effective process, which is particularly important for industrial applications. researchgate.net Heterogeneous catalysts can also offer enhanced thermal stability.

Disadvantages : These catalysts may sometimes exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations. Leaching of the active metal species from the solid support into the solution can also be a concern, potentially blurring the line between true heterogeneous and homogeneous catalysis. researchgate.net

The trend in modern "green chemistry" favors the development of heterogeneous catalytic systems for benzimidazole synthesis to minimize environmental impact and improve process efficiency. mdpi.com

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Catalyst Phase Same phase as reactants (liquid)Different phase from reactants (solid)
Catalyst Examples Lewis acids (ZrCl₄, FeCl₃), Mineral acidsMetal-Organic Frameworks (MOFs), Supported metals (Ir/TiO₂), Zeolites, Nanoparticles (Ag₂O NPs) researchgate.net
Separation Difficult (e.g., extraction, distillation)Easy (e.g., filtration) mdpi.com
Recyclability Generally not recyclableOften recyclable for multiple runs researchgate.net
Activity Often high activity and selectivityCan be lower due to mass transfer limits
Reaction Conditions Often mildCan require higher temperatures
Industrial Use Less favored due to separation costsHighly favored for sustainability and cost mdpi.com

Medicinal Chemistry Research and Biological Activity

Pharmacological Target Engagement

The specific structural features of 2-tert-butyl-1H-benzo[d]imidazole allow it to interact with various pharmacological targets, leading to distinct biological effects.

Selective Ligand for Angiotensin II Type 2 Receptors (AT2R) in Cardiovascular Research

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis, with the Angiotensin II Type 1 Receptor (AT1R) and Angiotensin II Type 2 Receptor (AT2R) playing opposing roles. revportcardiol.orgnih.gov While AT1R activation leads to vasoconstriction and inflammation, AT2R stimulation is associated with vasodilation and anti-inflammatory effects, making it a promising therapeutic target. revportcardiol.orgnih.gov

Research into selective AT2R ligands has led to the development of various benzimidazole (B57391) derivatives. Notably, 2-alkyl substituted benzimidazoles have been identified as a new class of selective AT2R ligands. diva-portal.org Within this class, derivatives of this compound have been synthesized and investigated for their potential in cardiovascular disease. diva-portal.org The development of non-peptide agonists for AT2R, such as compound C21, has revolutionized the study of this receptor, allowing for direct in vivo and in vitro stimulation without affecting the AT1R. revportcardiol.org The vasodilatory effects of AT2R are primarily mediated through the bradykinin/nitric oxide/cyclic guanosine (B1672433) 3',5'-monophosphate (cGMP) pathway. nih.gov

PqsR Inhibition in Pseudomonas aeruginosa Infections

Pseudomonas aeruginosa is a significant opportunistic pathogen that utilizes a quorum-sensing (QS) system to regulate its virulence and biofilm formation. nih.govresearchgate.net The pqs system, a key component of this network, is controlled by the transcriptional regulator PqsR. nih.govresearchgate.net Inhibition of PqsR presents a promising antivirulence strategy to combat P. aeruginosa infections. nih.govnih.gov

Derivatives of 1H-benzo[d]imidazole have been identified as potent PqsR inhibitors. nih.govacs.org Through hit-to-lead optimization studies, researchers have fine-tuned the benzimidazole scaffold to enhance its inhibitory activity. For instance, the replacement of other heterocyclic rings with a 1-methyl-1H-benzo[d]imidazol-2-amine moiety resulted in a significant increase in potency against PqsR. nih.govacs.org These studies have led to the discovery of potent antagonists that can inhibit the PqsR-controlled reporter gene expression and reduce the production of virulence factors like pyocyanin (B1662382) in P. aeruginosa. nih.govresearchgate.net

Interaction with Enzymes and Receptors

The benzimidazole core, particularly when substituted at the 2-position with a tert-butyl group or other moieties, interacts with a variety of enzymes and receptors, contributing to its diverse pharmacological profile.

Topoisomerase I: Certain novel 1H-benzo[d]imidazole (BBZ) derivatives have been identified as potential inhibitors of human topoisomerase I, a key enzyme in DNA replication and a target for anticancer drugs. nih.govacs.org Molecular docking studies have shown that these compounds can bind to the topoisomerase I-DNA complex. nih.govacs.org

c-Met Tyrosine Kinase: A derivative featuring a para-tert-butyl substituent on a phenyl ring attached to the 2-position of the benzimidazole core has been shown to target the c-Met tyrosine kinase with high affinity. nih.gov The lipophilic nature of the tert-butyl group is believed to enhance inhibitory activity through hydrophobic interactions with the kinase. nih.gov

Prostaglandin-Endoperoxide Synthase 2 (COX-2): Molecular docking studies have been performed on 1H-benzo[d]imidazol-2-amine derivatives to evaluate their interaction with COX-2, an enzyme involved in inflammation and cancer. scispace.com These studies aim to understand the potential of these compounds as anti-inflammatory and anticancer agents. scispace.com

Dopamine (B1211576) D3 Receptor: In the pursuit of selective ligands for dopamine receptors, a series of compounds were synthesized where the 2-tert-butyl substituent on a pyrimidine (B1678525) ring was found to be crucial for high affinity and selectivity for the D3 receptor over the D2 receptor. nih.gov

Biological Activities and Therapeutic Potential

The interactions of this compound and its analogs with various biological targets translate into a broad spectrum of therapeutic activities.

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

The benzimidazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.govnih.gov Derivatives of 2-substituted-1H-benzimidazoles have demonstrated notable efficacy against a range of microbial pathogens.

Antibacterial Activity: N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have shown good inhibitory activity against Gram-positive bacteria, including Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org The introduction of an N-alkyl group can enhance the antibacterial potency. nih.gov

Antifungal Activity: The same class of N-alkylated benzimidazole derivatives has also exhibited moderate to good antifungal activity against Candida albicans and Aspergillus niger. nih.govacs.org The nature of the substituent at the N-1 position and the 2-phenyl ring influences the antifungal potency. nih.gov

Antiviral Activity: The benzimidazole core is also associated with antiviral properties, although specific studies focusing solely on this compound are less common. nih.gov However, various substituted benzimidazoles have been investigated for their potential against different viruses. mdpi.com

Below is a table summarizing the antimicrobial activity of selected benzimidazole derivatives.

Compound ClassTarget OrganismActivityReference(s)
N-alkylated-2-(substituted phenyl)-1H-benzimidazolesStreptococcus faecalis, Staphylococcus aureus, MRSAGood inhibition (MIC values of 8-512 µg/mL) nih.govacs.org
N-alkylated-2-(substituted phenyl)-1H-benzimidazolesCandida albicans, Aspergillus nigerModerate activity (MIC values of 64-128 µg/mL) nih.gov
2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivativesStaphylococcus aureus, MRSA, Mycobacterium smegmatis, Candida albicansSignificant activity (MIC < 1 µg/mL for some derivatives) nih.gov

Antitumor/Anticancer Activity and Induction of Apoptosis

A significant area of research for benzimidazole derivatives is in oncology. nih.govresearchgate.net These compounds have shown potent antitumor activity against various cancer cell lines, often through the induction of apoptosis.

Derivatives of 1H-benzo[d]imidazole have been designed and synthesized as potential anticancer agents targeting human topoisomerase I. nih.govacs.org Several of these compounds exhibited significant growth inhibition against a panel of 60 human cancer cell lines, with GI₅₀ values in the micromolar to nanomolar range. acs.org Furthermore, these potent molecules were found to cause cell cycle arrest at the G2/M phase, a hallmark of topoisomerase I inhibitors. nih.govacs.org

In another study, N-sec/tert-butyl substituted 2-arylbenzimidazoles displayed selective antiproliferative activity against the MDA-MB-231 breast cancer cell line. ajrconline.org The unsubstituted sec-butyl-2-phenylbenzimidazole was identified as a potent candidate from this series. ajrconline.org

The anticancer mechanism of these compounds often involves the induction of apoptosis. For example, certain benzimidazole derivatives have been shown to induce apoptosis in leukemia cells by inhibiting the conversion of supercoiled DNA to circular DNA, leading to G2/M arrest. nih.gov

The table below presents the anticancer activity of selected benzimidazole derivatives.

Compound/Derivative ClassCancer Cell Line(s)IC₅₀/GI₅₀ ValuesMechanism of ActionReference(s)
Novel 1H-benzo[d]imidazoles (BBZs)Panel of 60 human cancer cell lines0.16 to 3.6 µMHuman Topoisomerase I inhibition, G2/M phase arrest nih.govacs.org
6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazole-6-yl)quinolin-4-amine with para-tert-butyl substituentA549, MCF-7, MKN-457.3, 6.1, and 13.4 µmol/L, respectivelyc-Met tyrosine kinase inhibition nih.gov
N-sec/tert-butyl-2-arylbenzimidazolesMDA-MB-23129.7 µM (for unsubstituted sec-butyl-2-phenylbenzimidazole)Not specified ajrconline.org
2-Butyl-1H-benzo nih.govorientjchem.orgimidazo[1,2-a]imidazo[4,5-e]pyridine-5-carbonitrile derivativesMCF-726.59 - 67.89 µMNot specified orientjchem.org

Antitubercular Activity

Benzimidazole derivatives have shown promise as antitubercular agents. Specifically, 2,5,6-trisubstituted benzimidazoles have been found to exhibit antitubercular activity by targeting the filamenting temperature-sensitive protein Z (FtsZ). nih.gov FtsZ is a crucial protein involved in bacterial cell division, making it an attractive target for developing new antibacterial drugs. nih.gov

Research into a series of 2-(benzylthio)-1H-benzo[d]imidazoles identified two lead compounds, 6p and 6z, with significant in vitro inhibitory activity against Mycobacterium tuberculosis H37Rv. scielo.br Their minimal inhibitory concentration (MIC) values were 6.9 and 3.8 µM, respectively. scielo.br These compounds were also effective against multidrug-resistant strains and showed no apparent toxicity to Vero and HepG2 cells. scielo.br

Further structure-activity relationship (SAR) studies on 2,5,6-trisubstituted benzimidazoles targeting Mtb-FtsZ have led to the discovery of highly potent compounds. nih.gov For instance, compounds 6b, 6c, 20f, and 20g demonstrated excellent growth inhibitory activities with MIC values ranging from 0.004 to 0.08 μg/mL. nih.gov Notably, compound 20g emerged as a remarkably potent agent with an MIC of 0.0039 μg/mL. nih.gov

Antidiabetic Activity

The benzimidazole scaffold is also explored for its potential in managing diabetes. nih.govresearchgate.net Studies on novel N-substituted 2-(4-styrylphenyl)-1H-benzimidazole and N-substituted-3[4-(1H-benzimidazole-2-yl)-phenyl]-acrylic acid tert-butyl ester derivatives have shown promising results in in-vivo testing for antidiabetic properties. researchgate.net

One study investigating a new imidazole (B134444) chloro derivative in alloxan-induced diabetic rats demonstrated a significant decrease in blood glucose levels from 449 mg/dl to 164 mg/dl. ijpcbs.com In addition to glucose reduction, the compound also led to a decrease in total cholesterol, LDL cholesterol, triglycerides, and VLDL, while increasing HDL cholesterol. ijpcbs.com

Anti-inflammatory and Antihistaminic Properties

Benzimidazole derivatives are recognized for their anti-inflammatory and antihistaminic effects. nih.govrsc.org Some have been developed as 5-lipoxygenase-activating protein (FLAP) inhibitors, which are effective in preclinical models of inflammatory diseases. nih.gov For example, Tecastemizole (Norastemizole) is a benzimidazole derivative that exhibits anti-inflammatory activity. nih.gov

Fused imidazole derivatives substituted at the 1- and 2-positions have also been reported to have anti-inflammatory properties. nih.gov The evaluation of these compounds using the carrageenan-induced rat paw edema method has demonstrated their potential as non-acidic anti-inflammatory agents. nih.gov

Molecular Mechanism of Action

The biological activities of this compound and its derivatives are underpinned by their interactions at a molecular level.

Interaction with DNA and Proteins

The benzimidazole ring system is known to interact with various biological macromolecules. It can bind to both DNA and proteins, thereby influencing their functions and eliciting a range of biological effects. For instance, certain bis-benzimidazole derivatives have been identified as human topoisomerase I inhibitors, a key enzyme in DNA replication and transcription. acs.org Spectroscopic studies, including UV absorption, fluorescence, and circular dichroism, have been employed to investigate the interactions between these compounds and DNA. acs.org

The chloromethyl group, when present in derivatives, can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity.

Modulation of Cellular Signaling Pathways

Benzimidazole derivatives can exert their effects by modulating various cellular signaling pathways. For example, some compounds have been shown to induce apoptosis in cancer cell lines through such modulation.

One significant target is the RAS signaling pathway, which is crucial for cell proliferation, growth, and survival. nih.gov Son of sevenless homologue 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor that activates RAS. nih.gov Structure-guided design has led to the discovery of benzimidazole-derived SOS1 agonists that can enhance cellular RAS-GTP levels and affect downstream signaling, such as the phosphorylation of ERK 1/2. nih.gov

Correlation of Electronic Properties with Bioactivity

The electronic properties of the this compound scaffold play a crucial role in its bioactivity. The tert-butyl group at the 2-position has electron-donating effects that influence the compound's physicochemical properties and reactivity.

Computational studies, such as Density Functional Theory (DFT), are used to evaluate electronic properties like the HOMO-LUMO energy gap. researchgate.net These calculations help in understanding the intermolecular electronic interactions and stabilization energies, providing insights into the structure-activity relationships. researchgate.net For example, in a series of 2-(benzylthio)-1H-benzo[d]imidazoles, the presence of electron-donating or electron-withdrawing substituents on the benzyl (B1604629) ring significantly impacted their antitubercular activity. scielo.br

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies focus on elucidating the roles of the tert-butyl group, various other substituents on the benzimidazole ring, and how these modifications can be fine-tuned to achieve specific therapeutic effects.

Impact of the tert-butyl Substituent on Biological Activity

The tert-butyl group at the 2-position of the benzimidazole ring plays a significant role in determining the molecule's interaction with biological targets. Its bulky, lipophilic nature can profoundly influence binding affinity and receptor selectivity.

Research into angiotensin II (AT2) receptor ligands has shown that small, bulky alkyl groups at the 2-position are crucial for high affinity. diva-portal.org A comparative study of various substituents revealed that compounds with an isopropyl or a tert-butyl group at this position demonstrate high affinity and selectivity for the AT2 receptor over the AT1 receptor. diva-portal.org In contrast, a straight-chain n-butyl group, a common feature in selective AT1 receptor antagonists (sartans), tends to favor AT1 receptor affinity, thereby making the ligand less selective for the AT2 receptor. diva-portal.org

This highlights the critical role of the steric bulk of the tert-butyl group in orienting the molecule within the binding pocket of the AT2 receptor to achieve a favorable interaction.

Table 1: Effect of 2-Position Alkyl Substituent on Angiotensin Receptor Affinity

Compound Derivative 2-Position Substituent AT2R Ki (nM) AT1R Ki (nM) Selectivity (AT1/AT2)
4f Isopropyl 4.0 >10000 >2500
4h tert-Butyl 5.3 >10000 >1887
4c Ethyl 11 710 65
4e n-Butyl 9.2 180 20

Data sourced from a study on 2-alkyl substituted benzimidazoles as selective AT2 receptor ligands. diva-portal.org

In a different therapeutic area, a tertiary butyl substituent was found to be a key determinant for potent cannabinoid receptor antagonism. nih.gov This further underscores the importance of the tert-butyl group in modulating the pharmacological profile of the benzimidazole scaffold.

Influence of Other Substituents (e.g., electron-donating, electron-withdrawing groups, bulky aromatic substituents) on Bioactivity

The biological activity of the this compound scaffold can be further modulated by introducing other substituents onto the benzimidazole ring system. The electronic properties of these groups—whether they donate or withdraw electron density—can significantly alter the molecule's interaction with its target. masterorganicchemistry.comnih.gov

Electron-donating groups , such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃), generally increase electron density in the aromatic system. nih.gov Studies on benzimidazole derivatives for antiplasmodial activity have shown a preference for electron-donating groups on the benzene (B151609) ring (Ring A). nih.gov Specifically, a methyl group at position 5, or even more effectively, dimethyl substitution at positions 5 and 6, was associated with enhanced activity against P. falciparum. nih.gov Similarly, other research has indicated that electron-rich groups like methoxy, ethoxy, and methylamino can increase the anti-inflammatory activity of benzimidazole compounds. mdpi.com

Electron-withdrawing groups , such as nitro (-NO₂) or trifluoromethyl (-CF₃), decrease electron density in the aromatic ring. masterorganicchemistry.com The effect of these groups is highly context-dependent. For instance, in the development of antitubercular agents based on a benzo-[d]-imidazo-[2,1-b]-thiazole scaffold, a derivative bearing a 4-nitrophenyl moiety (a strong electron-withdrawing group) displayed the most potent activity against Mycobacterium tuberculosis. rsc.org Conversely, for antagonists of the hTRPV-1 receptor, replacing an electron-withdrawing trifluoromethyl group on a phenyl moiety at the C2 position with a tert-butyl, methyl, or fluoro group led to a marked decrease in activity, indicating a specific requirement for a strong electron-withdrawing substituent in that position. nih.gov

Table 2: Influence of Substituent Electronic Effects on Biological Activity

Biological Target/Activity Favorable Substituent Type Example Substituent Position Reference
Antiplasmodial Electron-Donating 5,6-di-Methyl 5 and 6 nih.gov
Anti-inflammatory Electron-Donating Methoxy, Ethoxy para-position mdpi.com
Antitubercular Electron-Withdrawing 4-Nitro Phenyl 2 rsc.org

The interplay between steric and electronic effects is therefore a critical consideration in the design of bioactive benzimidazole derivatives.

Optimization for Selective Biological Response

A key goal in drug design is to optimize a compound's structure to achieve high selectivity for its intended biological target, thereby minimizing off-target effects. For the this compound scaffold, selectivity can be engineered by strategic placement of substituents.

As previously discussed, the choice of alkyl group at the 2-position is a powerful tool for tuning selectivity between angiotensin receptor subtypes. The branched, bulky tert-butyl and isopropyl groups strongly favor AT2 receptor selectivity, while a linear n-butyl group diminishes this selectivity. diva-portal.org

Selectivity can also be achieved by modifying other parts of the molecule. In the development of inhibitors for bromodomain and extra-terminal domain (BET) proteins, researchers discovered a series of 2-(4-hydroxy-3,5-dimethylphenyl)-1H-benzo[d]imidazole-6-sulfonamides that exhibited selectivity for the first bromodomain (BD1) of the BRD4 protein over the second (BD2). nih.gov This selectivity is crucial as different bromodomains can have distinct biological functions.

Furthermore, in the pursuit of cannabinoid receptor agonists, substitution at the C5 position of the benzimidazole ring with a carboxamide group led to a compound with a remarkable 970-fold selectivity for the CB2 receptor over the CB1 receptor. nih.gov This high degree of selectivity is desirable for developing therapeutic agents that avoid the psychoactive effects associated with CB1 receptor activation.

Drug Design and Development Strategies based on the Benzimidazole Scaffold

The benzimidazole nucleus is considered a "privileged scaffold" because it is a recurring motif in many clinically successful drugs and can interact with a multitude of biological targets. nih.govbohrium.com This versatility forms the basis of several drug design and development strategies.

One prominent strategy is scaffold hopping , where the benzimidazole core is used to replace a different heterocyclic system in a known active compound to improve properties like potency, selectivity, or pharmacokinetics. A clear example of this was seen in the development of PqsR inhibitors for Pseudomonas aeruginosa. acs.org Researchers used molecular modeling to identify the benzimidazole ring system as a promising substitute for the quinazolinone headgroup of a previously reported inhibitor. acs.org This led to the synthesis of a new series of 1H-benzo[d]imidazole antagonists with enhanced activity. acs.org

Structure-based drug design is another key strategy, often employed when the three-dimensional structure of the biological target is known. Molecular docking studies allow researchers to predict how different benzimidazole derivatives will bind to a target protein, guiding the synthesis of compounds with improved interactions. acs.orgacs.org This approach helps in the rational design of inhibitors, for example, by identifying key interactions between the benzimidazole scaffold and amino acid residues in the active site of an enzyme like human topoisomerase I. acs.org

Finally, a hit-to-lead optimization strategy is commonly applied. This involves the systematic modification of a "hit" compound (like a this compound derivative identified from a screening campaign) to generate a "lead" with more drug-like properties. This process includes:

SAR exploration: Systematically varying substituents to understand the steric and electronic requirements for optimal potency. acs.org

Investigating bioisosteric replacements: Replacing parts of the molecule with other groups that have similar physical or chemical properties to enhance target binding or improve metabolic stability.

Through these rational design strategies, the this compound scaffold continues to be a valuable starting point for the discovery and development of new therapeutic agents. scispace.com

Materials Science Applications

Integration into Molecularly Imprinted Polymers (MIPs) for Sensing and Drug Delivery Systems

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have binding sites that are complementary in shape, size, and chemical functionality to a specific target molecule, known as the template. mdpi.comresearchgate.net The integration of 2-tert-butyl-1H-benzo[d]imidazole into MIPs is a strategy employed in the development of selective sensors and controlled drug delivery systems. nih.gov

In the fabrication of MIPs, a template molecule and functional monomers are polymerized together with a cross-linker. mdpi.com After polymerization, the template is removed, leaving behind specific recognition cavities. The benzimidazole (B57391) moiety of this compound can participate in forming these selective cavities, which is a crucial aspect for developing sensors and drug delivery platforms. The stability and recognition capabilities of these polymers make them highly attractive for biomedical and environmental applications. mdpi.comnih.gov

For sensing applications, MIPs containing this compound can be integrated with various transducers, such as optical or electrochemical sensors. mdpi.com When the target analyte binds to the specific cavities within the polymer, it induces a measurable signal. The high selectivity of MIPs allows for the detection of specific molecules even in complex mixtures. mdpi.com

In the context of drug delivery, MIPs can be designed to release a therapeutic agent in a controlled or sustained manner. nih.govsemanticscholar.org The drug molecule, which can be the template itself, is loaded into the polymer matrix. The release can be triggered by specific external stimuli, a feature that can be incorporated by selecting appropriate co-monomers during the polymer's synthesis. nih.gov The robustness and stability of MIPs are advantageous for protecting the encapsulated drug in various physiological environments. semanticscholar.org

Use as Corrosion Inhibitors

Benzimidazole and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. imist.manih.gov Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. nih.govscispace.com The effectiveness of these compounds is attributed to the presence of the benzimidazole ring, which contains nitrogen heteroatoms and an aromatic system that facilitate adsorption. scispace.com

The mechanism of inhibition by benzimidazole derivatives involves the blocking of active corrosion sites on the metal surface. scispace.com These compounds can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov The adsorption process can be influenced by the concentration of the inhibitor, the temperature, and the nature of the substituents on the benzimidazole core. imist.mascispace.com The adsorption typically follows established models such as the Langmuir isotherm. scispace.comresearchgate.net

The introduction of a bulky substituent like the tert-butyl group at the 2-position of the benzimidazole ring can influence its performance as a corrosion inhibitor. While specific data for this compound is not extensively detailed in the provided results, the general principles of structure-activity relationships in benzimidazole inhibitors suggest that the size and electronic nature of the substituent play a key role. Research on various derivatives has shown a range of high inhibition efficiencies. For example, (E)-2-styryl-1H-benzo[d]imidazole has demonstrated a remarkable efficiency of 98% for carbon steel in 15% HCl. researchgate.net Other derivatives have also shown significant protection, as detailed in the table below.

Corrosion Inhibition Efficiency of Various Benzimidazole Derivatives

Inhibitor CompoundMetalCorrosive MediumInhibition Efficiency (%)Reference
(E)-2-styryl-1H-benzo[d]imidazoleCarbon Steel15% HCl98 researchgate.net
2-(2-aminophenyl)-1H-benzimidazole (APhBI)S235 Steel1 M HCl87.1 rsc.org
2-(2-hydroxophenyl)-1H-benzimidazole (HPhBI)S235 Steel1 M HCl85.1 rsc.org
2-PhenylbenzimidazoleX70 Steel1 M HClNot specified nih.gov

Potential in Electronic and Optical Materials

Benzimidazole derivatives are a class of organic compounds actively studied for their applications in electronic and optical materials, particularly in the development of Organic Light-Emitting Diodes (OLEDs). mdpi.comresearchgate.net The benzimidazole core is an electron-accepting moiety, making it a valuable building block for various electronic materials. rsc.org

The introduction of substituents onto the benzimidazole ring allows for the fine-tuning of the material's properties, such as emission color, fluorescence quantum yields, and charge transport characteristics. researchgate.net The tert-butyl group, being bulky, can be strategically used to influence the morphology of thin films. For instance, attaching tert-butyl groups to molecular structures can reduce intermolecular π-π stacking. mdpi.com This steric hindrance is beneficial in preventing aggregation, which can otherwise lead to a decrease in luminescence efficiency in the solid state. mdpi.com Research on pyrene-benzimidazole derivatives has shown that tert-butyl groups effectively reduce this aggregation, leading to more efficient blue photo- and electroluminescence. mdpi.com

Agricultural Applications

Role as Fungicides for Plant Protection

There is no available research data to populate this section.

Q & A

What are the most effective synthetic methodologies for 2-tert-butyl-1H-benzo[d]imidazole derivatives, and how do reaction conditions influence yields?

Basic Research Focus
A common approach involves condensation of o-phenylenediamine with aldehydes under solvent-free conditions using nano montmorillonite clay as a catalyst, achieving yields of 80–85% at room temperature . For tert-butyl-substituted derivatives, introducing bulky groups may require optimized stoichiometry and prolonged reaction times. Advanced methods like Pd(II)-catalyzed C-H activation, promoted by thiourea additives, enable direct intramolecular cyclization with reduced byproducts, though this requires precise temperature control (e.g., 110°C in DMF) .

How can density functional theory (DFT) calculations guide the rational design of this compound derivatives?

Advanced Research Focus
DFT studies (e.g., B3LYP/6-31G* level) optimize molecular geometries and predict electronic properties, such as HOMO-LUMO gaps, to correlate with photophysical or catalytic behaviors . For example, planar benzimidazole cores with dihedral angles <62° (observed in X-ray crystallography) enhance π-π stacking interactions, which can be validated computationally for materials science applications .

What spectroscopic and crystallographic techniques are critical for characterizing tert-butyl-substituted benzimidazoles?

Basic Research Focus
1H/13C NMR and HRMS confirm regioselectivity and purity, with tert-butyl protons appearing as singlets at ~1.4 ppm . Single-crystal X-ray diffraction reveals steric effects of the tert-butyl group, such as deviations in planarity (e.g., 0.0258 Å in benzimidazole rings) . For advanced structural dynamics, time-resolved fluorescence spectroscopy can probe substituent-dependent excited-state behavior .

How do researchers resolve contradictions in catalytic activity data between heterogeneous and homogeneous systems for benzimidazole synthesis?

Advanced Research Focus
Conflicting catalytic efficiency (e.g., nano montmorillonite vs. palladium systems) is addressed by comparing turnover numbers (TON) and activation energies. For instance, nano clay catalysts reduce reaction steps but may limit scalability due to pore size constraints, whereas Pd systems offer higher TON but require ligand optimization . Statistical tools like PCA (Principal Component Analysis) help isolate variables (e.g., solvent polarity, catalyst loading) causing discrepancies .

What in silico strategies predict the biological activity of this compound derivatives?

Advanced Research Focus
Molecular docking against targets like EGFR (epidermal growth factor receptor) identifies binding affinities, with tert-butyl groups enhancing hydrophobic interactions in kinase pockets . QSAR models trained on IC50 data (e.g., against S. aureus) prioritize substituents with electron-withdrawing groups, validated via MIC assays . ADMET predictions (e.g., hepatotoxicity risks) further guide lead optimization .

What green chemistry principles apply to the synthesis of tert-butyl benzimidazoles?

Basic Research Focus
Solvent-free protocols using recyclable nano catalysts (e.g., SiO2 or montmorillonite) minimize waste, achieving atom economies >85% . Microwave-assisted synthesis reduces energy consumption by 40–50% compared to thermal methods, though tert-butyl stability under irradiation must be monitored .

How do researchers analyze thermal stability and decomposition pathways of this compound derivatives?

Basic Research Focus
Thermogravimetric analysis (TGA) shows tert-butyl-substituted derivatives decompose at >300°C, with mass loss steps correlating to tert-butyl cleavage and aromatic ring degradation . Differential scanning calorimetry (DSC) identifies phase transitions, critical for applications in high-temperature materials.

What mechanistic insights explain the role of tert-butyl groups in modulating benzimidazole reactivity?

Advanced Research Focus
Steric hindrance from the tert-butyl group slows nucleophilic attack at the C2 position, favoring C4 functionalization in electrophilic substitutions . Kinetic isotope effects (KIE) and Hammett plots quantify substituent impacts on reaction rates, with tert-butyl groups exhibiting ρ values <0.3 in SNAr reactions .

How are random forest regression (RFR) models applied to predict oxidation behavior of imidazole derivatives?

Advanced Research Focus
RFR models trained on DFT-derived descriptors (e.g., Fukui indices, ionization potentials) predict Fe(VI) oxidation rates of tert-butyl benzimidazoles, with 90% accuracy in cross-validation . Key predictors include HOMO localization on the imidazole ring and tert-butyl-induced steric shielding .

What experimental controls are essential when evaluating antimicrobial activity of this compound analogs?

Basic Research Focus
Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) validate MIC assays. For tert-butyl derivatives, logP adjustments (via substituent variation) improve membrane permeability, requiring partition coefficient measurements via shake-flask methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.